4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-chlorophenyl)-5-fluoropyrimidine: Lacks the methyl group at the 6-position.
2-(3-Chlorophenyl)-5-fluoro-6-methylpyrimidine: Lacks the chlorine atom at the 4-position.
4-Chloro-5-fluoro-6-methylpyrimidine: Lacks the 3-chlorophenyl group.
Uniqueness
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both chlorine and fluorine atoms, along with the methyl group, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H7Cl2FN2 |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-9(14)10(13)16-11(15-6)7-3-2-4-8(12)5-7/h2-5H,1H3 |
InChI Key |
FVEHHQADEKPEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC=C2)Cl)Cl)F |
Origin of Product |
United States |
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